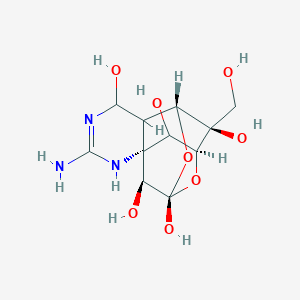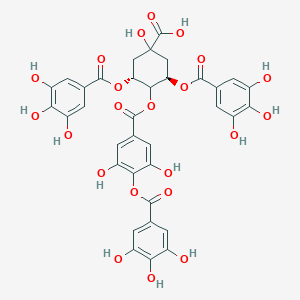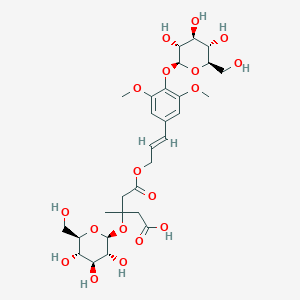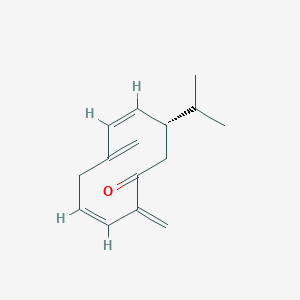
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide, also known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPA is a white crystalline powder that is soluble in water and has a molecular weight of 227.27 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide for the treatment of pain and inflammation. Another area of interest is the use of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide as a biomaterial for tissue engineering and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other fields such as agriculture and materials science.
Méthodes De Synthèse
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can be synthesized by reacting 4-methoxyphenylacetic acid with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use as a biomaterial for tissue engineering and drug delivery due to its biocompatibility and biodegradability.
Propriétés
Nom du produit |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-16-11-5-3-10(4-6-11)9-12(15)13-7-2-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
Clé InChI |
UQSQWQYUUSHIMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)






![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)